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Abstract
Ivosidenib (AG-120) is a first-in-class, orally available, small-molecule inhibitor of a mutated

form of the isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1, particularly at the

R132 residue, confer a neomorphic gain-of-function activity that leads to the production of the

oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic

regulation and block cellular differentiation, contributing to the pathogenesis of several cancers,

including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] Ivosidenib

selectively targets and inhibits mutant IDH1, leading to a significant reduction in 2-HG levels,

which in turn restores normal cellular differentiation.[5] This technical guide provides a

comprehensive overview of the in vitro biological characterization of Ivosidenib, including its

mechanism of action, quantitative activity, and the experimental protocols used for its

evaluation. It is important to note that Ivosidenib is the active (S)-enantiomer. The racemic

mixture, (R,S)-Ivosidenib, contains the less active (R)-enantiomer and consequently exhibits

weaker overall activity. The data presented herein pertains to the active Ivosidenib molecule.

Mechanism of Action
The core mechanism of Ivosidenib revolves around the specific inhibition of mutant IDH1

enzymes.
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Normal IDH1 Function: In healthy cells, the wild-type (WT) IDH1 enzyme, located in the

cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-

ketoglutarate (α-KG), producing NADPH in the process.

Mutant IDH1 Neomorphic Activity: Somatic point mutations in the IDH1 gene, most

commonly affecting the arginine 132 (R132) residue, alter the enzyme's function. Instead of

converting isocitrate to α-KG, the mutant IDH1 enzyme gains a new function: it reduces α-

KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

Oncogenic Role of 2-HG: The accumulation of 2-HG competitively inhibits α-KG-dependent

dioxygenases, including TET DNA hydroxylases and histone lysine demethylases. This leads

to widespread DNA and histone hypermethylation, resulting in epigenetic dysregulation that

blocks normal cellular differentiation and promotes oncogenesis.

Ivosidenib's Inhibitory Action: Ivosidenib is a potent and selective, reversible inhibitor that

binds to the mutant IDH1 enzyme. This inhibition blocks the conversion of α-KG to 2-HG,

leading to a rapid decrease in intracellular oncometabolite levels. The reduction of 2-HG

reverses the epigenetic block, allowing for the differentiation of malignant cells into mature,

functional cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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